methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a pyrrole ring substituted with various functional groups, including an indole moiety and a trimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution reactions: Introduction of the indole and trimethoxyphenyl groups can be carried out through electrophilic aromatic substitution or cross-coupling reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of metal catalysts like palladium or copper in cross-coupling reactions.
Solvents: Selection of solvents that enhance reaction rates and product solubility.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidized derivatives: Formation of quinones or other oxidized species.
Reduced derivatives: Alcohols or amines.
Substituted products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and trimethoxyphenyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the trimethoxyphenyl group.
Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carboxylate: Has fewer methoxy groups on the phenyl ring.
Uniqueness
The presence of the trimethoxyphenyl group in methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H26N2O6 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl 2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C25H26N2O6/c1-12-7-8-16-15(9-12)20(24(28)27-16)21-19(25(29)33-6)13(2)26-22(21)14-10-17(30-3)23(32-5)18(11-14)31-4/h7-11,20,26H,1-6H3,(H,27,28) |
InChI Key |
NQUKMKOPRLEDFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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